![molecular formula C10H12O4 B14619449 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- CAS No. 58785-70-9](/img/structure/B14619449.png)
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- is a spirocyclic compound with a unique structure that includes a spiro-connected oxetane and a carboxylic acid group.
Preparation Methods
The synthesis of 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- involves several steps. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- can be compared with other spirocyclic compounds such as:
2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid: Similar in structure but lacks the methylene group.
Spiro[4.5]-2-aza-decan-3-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring.
Spiro[cyclopropane-1,3’-oxindole]-2-carboxylic acid: Features a cyclopropane ring fused to an oxindole structure.
Properties
CAS No. |
58785-70-9 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-methylidene-2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-6-7(8(11)12)10(14-9(6)13)4-2-3-5-10/h7H,1-5H2,(H,11,12) |
InChI Key |
BTGQBOQBPYWDEC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C2(CCCC2)OC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
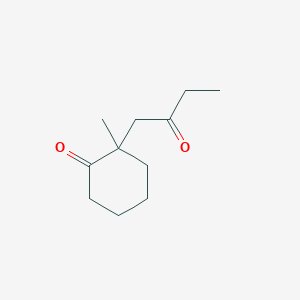
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)

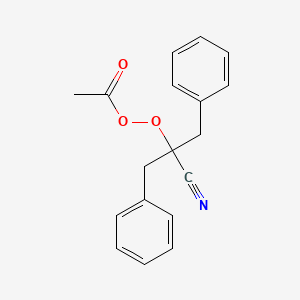
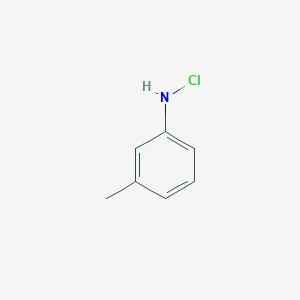
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
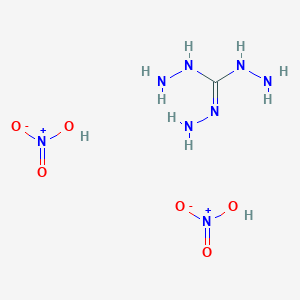
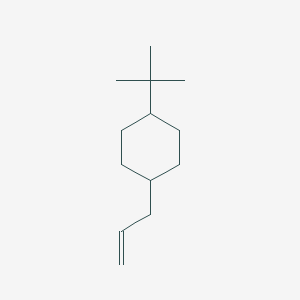
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
